2-Bromo-3-chloro-5-nitrobenzoic acid
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Overview
Description
2-Bromo-3-chloro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrClNO4. It is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Nitrobenzoic acid derivatives are often used in the synthesis of various drug molecules, especially those with antibacterial, antiviral, or anti-inflammatory effects .
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups .
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Pharmacokinetics
The compound’s predicted boiling point is 3769±420 °C, and its predicted density is 1967±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Nitrobenzoic acid derivatives are often used in the synthesis of various drug molecules, which can have diverse biological effects .
Action Environment
It’s recommended to store the compound in a sealed container in a dry, cool, and well-ventilated place , suggesting that moisture, temperature, and ventilation could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-nitrobenzoic acid typically involves the nitration of 2-bromo-3-chlorobenzoic acid
Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis starting from simpler aromatic compounds. The process involves halogenation to introduce bromine and chlorine atoms, followed by nitration to add the nitro group. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-5-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of iodobenzoic acid or fluorobenzoic acid.
Scientific Research Applications
2-Bromo-3-chloro-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to understand the effects of halogenated aromatic acids on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-5-chlorobenzoic acid
2-Chloro-5-nitrobenzoic acid
2-Bromo-3-chlorobenzoic acid
2-Chloro-3-nitrobenzoic acid
Properties
IUPAC Name |
2-bromo-3-chloro-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-6-4(7(11)12)1-3(10(13)14)2-5(6)9/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPQRQJFWACLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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